![molecular formula C5H8O B049383 2-Cyclopropylacetaldehyde CAS No. 56105-19-2](/img/structure/B49383.png)
2-Cyclopropylacetaldehyde
Overview
Description
2-Cyclopropylacetaldehyde is a chemical compound with the formula C5H8O and a molecular weight of 84.12 . It is a colorless liquid and is used as a building block in research .
Physical And Chemical Properties Analysis
2-Cyclopropylacetaldehyde is a colorless liquid with a density of 0.954±0.06 g/cm3 (20ºC 760 Torr) . It has a boiling point of 105-106ºC . The compound does not have a specified melting point . Its flash point is 7.7±7.8ºC .
Scientific Research Applications
Organic Chemistry Synthesis
2-Cyclopropylacetaldehyde is utilized in organic synthesis, particularly in umpolung reactions where the polarity of a donor-acceptor cyclopropane is inverted . This enables the formation of nucleophilic centers from typically electrophilic sites, facilitating asymmetric cycloaddition reactions . Such reactions are crucial for creating complex molecules with high enantio- and diastereoselectivity, which are valuable in pharmaceutical synthesis and material science.
Medicinal Chemistry
In medicinal chemistry, 2-Cyclopropylacetaldehyde serves as a reagent in synthesizing compounds with anti-HIV activity and inhibitors of HCV NS5B polymerase . Its role in the formation of heterocyclic compounds, which constitute a significant portion of medicinal agents, underscores its importance in drug development and therapeutic interventions .
Chemical Synthesis
The compound is a building block in the synthesis of various cyclic structures, including polycycles and heterocycles . Its reactivity due to the cyclopropane ring makes it a versatile synthon for constructing diverse molecular architectures, which are essential in developing new materials and chemicals .
Industrial Applications
2-Cyclopropylacetaldehyde is available commercially and is used in industrial processes. Its availability in solutions like toluene indicates its role in large-scale chemical production and applications in manufacturing sectors .
Environmental Applications
While not directly used for environmental applications, aldehydes like 2-Cyclopropylacetaldehyde can be studied for their impact on health and the environment. Understanding their reactivity and potential risks can inform safety standards and exposure limits, especially for individuals with genetic variants affecting aldehyde metabolism .
Biochemistry
In biochemistry, aldehydes play a pivotal role in various metabolic pathways. The study of compounds like 2-Cyclopropylacetaldehyde can provide insights into enzyme-substrate interactions and the design of biomimetic catalysts .
Materials Science
The reactivity of 2-Cyclopropylacetaldehyde can be harnessed in materials science for the development of novel materials with specific properties. Its incorporation into polymers or coatings could lead to new functionalities and enhanced performance of materials .
Nanotechnology
Aldehydes, including 2-Cyclopropylacetaldehyde, can potentially be used in the synthesis of nanomaterials. Their chemical properties might allow for the creation of nanoparticles with specific characteristics, contributing to advancements in nanotechnology applications .
Safety and Hazards
properties
IUPAC Name |
2-cyclopropylacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIBIVYQLRGME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60437873 | |
Record name | 2-cyclopropylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylacetaldehyde | |
CAS RN |
56105-19-2 | |
Record name | 2-cyclopropylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60437873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOPROPANEACETALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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